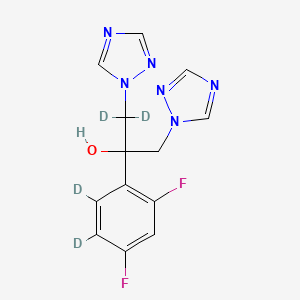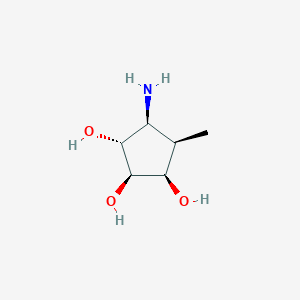
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is a complex organic compound with a unique structure. It features a cyclopentane ring with three hydroxyl groups, an amino group, and a methyl group. The specific stereochemistry of the compound is indicated by the (1R,2R,3R,4S,5R) configuration, which defines the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a cyclopentane derivative, hydroxylation can be performed using reagents like osmium tetroxide or potassium permanganate. Amination and methylation can be achieved using appropriate amine and methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the amino and methyl groups.
4-Amino-5-methylcyclopentanol: Lacks the additional hydroxyl groups.
Cyclopentane derivatives: Various derivatives with different functional groups.
Uniqueness
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1R,2R,3R,4S,5R)-4-amino-5-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H13NO3/c1-2-3(7)5(9)6(10)4(2)8/h2-6,8-10H,7H2,1H3/t2-,3+,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
PTEOOBZJCIANPX-AIECOIEWSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)N |
Kanonische SMILES |
CC1C(C(C(C1O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



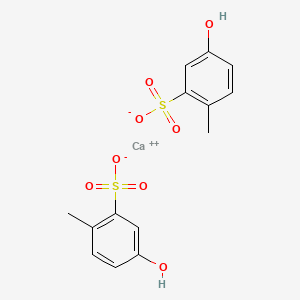
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
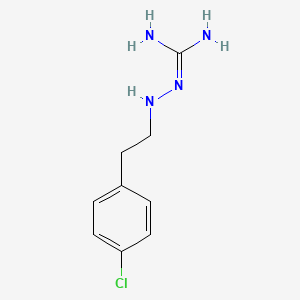

![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
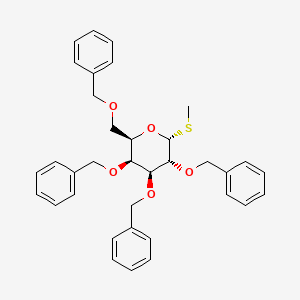
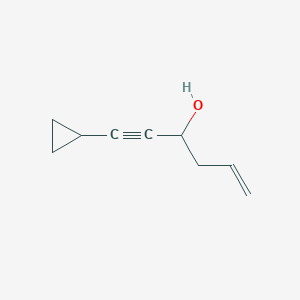

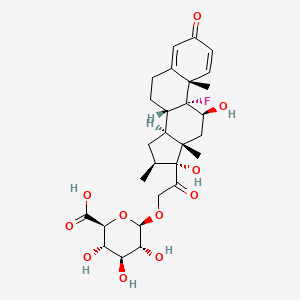
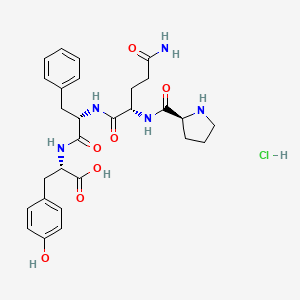
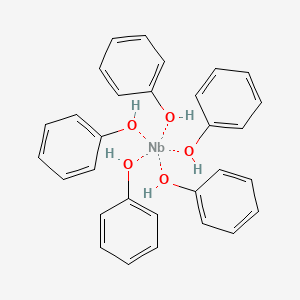
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
